(E)-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride
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Overview
Description
(E)-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride is a synthetic organic compound It is characterized by its complex structure, which includes a dimethylaminoethyl group, a methoxybenzo[d]thiazolyl group, and a thiophenyl acrylamide moiety
Mechanism of Action
Target of Action
The primary target of this compound is the core abnormalities in patients with schizophrenia . The compound reduces hippocampal dopaminergic activity, which is known to play a significant role in the symptoms of psychosis, social interactions, and cognition .
Mode of Action
The compound interacts with its targets by modulating glutamate . This modulation has produced dramatic effects in the MAM model of schizophrenia, which closely mimics the changes observed in patients with schizophrenia . In this model, the compound reversed abnormal hippocampal neuronal activity, normalized dopamine neuron population activity, improved cognition, and normalized social interactions .
Biochemical Pathways
The compound’s action affects the glutamate pathway . Its effects on neuronal firing, which persisted well beyond its half-life, indicated that it induces neuronal plasticity and may help with neuronal repair . Furthermore, by acting at the site of pathology, the compound might also be effective for negative symptoms and cognitive dysfunction .
Result of Action
The compound’s action results in improved symptoms of psychosis, social interactions, and cognition . Long-term, 25% of treated patients treated with the compound as an add-on therapy met the criteria for remission . Its effects on neuronal firing, which persisted well beyond its half-life, indicated that it induces neuronal plasticity and may help with neuronal repair .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then coupled under specific conditions to form the final product. Common reagents used in the synthesis include dimethylamine, methoxybenzo[d]thiazole, and thiophene derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization, chromatography, and drying under vacuum. The scalability of the synthesis is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biology, this compound may be used as a probe to study biological processes. Its ability to interact with specific biomolecules makes it a valuable tool for understanding cellular mechanisms and pathways.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its interactions with biological targets can be exploited to develop new drugs for the treatment of various diseases.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with enhanced performance in areas such as electronics, coatings, and polymers.
Comparison with Similar Compounds
Similar Compounds
2-Aminoethyl methacrylate hydrochloride: This compound is used in the production of polymers and copolymers for various applications, including biomedical research.
tert-Butylamine: An aliphatic primary amine used in the synthesis of various compounds and materials.
3-Methoxyphenylboronic acid: Used in organic synthesis and as a building block for more complex molecules.
Uniqueness
(E)-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride is unique due to its complex structure and the presence of multiple functional groups. This allows for a wide range of chemical reactions and applications that may not be possible with simpler compounds. Its ability to interact with specific biological targets also sets it apart from other similar compounds.
Properties
IUPAC Name |
(E)-N-[2-(dimethylamino)ethyl]-N-(5-methoxy-1,3-benzothiazol-2-yl)-3-thiophen-2-ylprop-2-enamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S2.ClH/c1-21(2)10-11-22(18(23)9-7-15-5-4-12-25-15)19-20-16-13-14(24-3)6-8-17(16)26-19;/h4-9,12-13H,10-11H2,1-3H3;1H/b9-7+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOHILNSWLBSTO-BXTVWIJMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=CC(=C2)OC)C(=O)C=CC3=CC=CS3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCN(C1=NC2=C(S1)C=CC(=C2)OC)C(=O)/C=C/C3=CC=CS3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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